

The Pharmacology of Longdaysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Longdaysin is a cell-permeable purine derivative that has garnered significant interest for its potent ability to lengthen the circadian period. This technical guide provides an in-depth overview of the pharmacology of **Longdaysin**, detailing its mechanism of action, kinase inhibitor profile, and its effects on key signaling pathways. The information is compiled from various studies to serve as a comprehensive resource for researchers in chronobiology, oncology, and drug discovery.

Introduction

Longdaysin, chemically known as 9-Isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine, was identified through a high-throughput chemical screen for modulators of cellular circadian rhythms[1][2]. Its most prominent characteristic is its ability to dramatically lengthen the circadian period in a dose-dependent manner across various cell types and even in vivo in zebrafish[1][3][4][5]. This potent activity has made **Longdaysin** a valuable chemical tool for dissecting the molecular clockwork and a potential starting point for the development of therapeutics for circadian rhythm disorders[3][6].

Mechanism of Action



Longdaysin functions as a reversible and ATP-competitive inhibitor of several protein kinases[7]. Its primary targets, responsible for its profound effect on the circadian clock, are Casein Kinase I alpha (CKI α) and Casein Kinase I delta (CKI δ)[1][2][7].

Inhibition of Casein Kinase I (CKI)

CKIα and CKIδ are crucial components of the core circadian clock machinery. They phosphorylate the Period (PER) proteins, marking them for proteasomal degradation[1][2]. By inhibiting CKIα and CKIδ, **Longdaysin** blocks the phosphorylation of PER proteins[1][7]. This leads to the stabilization and nuclear accumulation of PER proteins, which in turn represses the activity of the CLOCK/BMAL1 transcriptional activators, thereby lengthening the period of the circadian feedback loop[1]. **Longdaysin** has been shown to reduce the mobility shift of PER1, which is indicative of its phosphorylation state[1].

Modulation of the Wnt/β-catenin Signaling Pathway

Beyond its role in the circadian clock, **Longdaysin** has been identified as an inhibitor of the Wnt/ β -catenin signaling pathway[8][9][10]. This pathway is critical in embryonic development and its dysregulation is implicated in cancer. **Longdaysin** exerts its effect by targeting CKI δ and CKI ϵ within this pathway[9][10]. It has been shown to decrease the phosphorylation of key pathway components like LRP6 and DVL2, leading to reduced levels of active β -catenin and transcriptional downregulation of Wnt target genes[9].

Kinase Inhibition Profile

Longdaysin exhibits a multi-kinase inhibitory profile. While its primary targets for circadian modulation are $CKI\alpha$ and $CKI\delta$, it also shows activity against other kinases, which may contribute to its overall cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity of Longdaysin



Kinase Target	IC50 (μM)	Reference(s)
CKIα	5.6	[7][8][10][11][12]
СΚΙδ	8.8	[7][8][10][11][12]
CDK7	29	[7][8][10][11][12]
ERK2	52	[7][8][10][11][12]

Effects on Cellular and In Vivo Models

The pharmacological effects of **Longdaysin** have been characterized in a variety of experimental systems, ranging from cultured cells to whole organisms.

Circadian Rhythm Modulation

In U2OS cells, **Longdaysin** has been shown to lengthen the circadian period by approximately 13 hours at a concentration of 10 μ M[7]. This effect is significantly more potent than that of other known Casein Kinase I inhibitors like D4476 and IC261[7]. In vivo studies using larval zebrafish have also demonstrated a drastic, dose-dependent lengthening of the circadian period upon **Longdaysin** treatment[1][3][4].

Anti-tumor Activity

Through its inhibition of the Wnt/ β -catenin pathway, **Longdaysin** has demonstrated anti-tumor properties in breast cancer models[9]. It has been shown to repress colony formation, migration, and invasion of breast cancer cells in a CKI δ / ϵ -dependent manner[9]. Furthermore, in vivo studies using breast cancer xenografts in mice have shown that **Longdaysin** can suppress tumor growth[9][12].

Experimental Protocols In Vitro Kinase Assay

The inhibitory activity of **Longdaysin** against various kinases is typically determined using an in vitro kinase assay.



- Reaction Mixture: The assay is performed in a 384-well plate format. For CKIδ, the reaction mixture contains CKIδ enzyme, a peptide substrate corresponding to human PER2, and a CKI buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[1].
- ATP: The kinase reaction is initiated by the addition of ATP.
- Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ATP remaining in the well after the kinase reaction.
- IC50 Determination: Assays are performed with a serial dilution of Longdaysin to determine the concentration that results in 50% inhibition (IC50) of kinase activity.

Cell-Based Circadian Assay

The effect of **Longdaysin** on the circadian period is assessed using cell lines engineered with a circadian reporter, such as Bmal1-dLuc in U2OS cells.

- Cell Culture: Cells are plated in multi-well plates and synchronized to initiate a circadian rhythm.
- Compound Treatment: Cells are treated with various concentrations of **Longdaysin**.
- Luminescence Monitoring: Luminescence, driven by the circadian reporter, is monitored in real-time over several days.
- Period Analysis: The period of the luminescence rhythm is calculated to determine the effect of Longdaysin on the cellular clock.

Affinity Chromatography for Target Identification

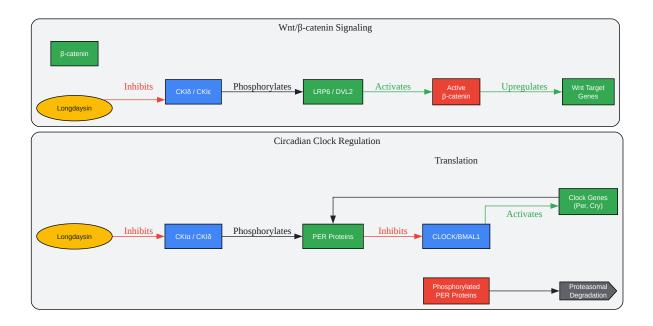
To identify the protein targets of **Longdaysin**, affinity chromatography coupled with mass spectrometry is utilized[2].

 Immobilization: A derivative of Longdaysin is synthesized and immobilized on a solid support, such as agarose beads.



- Cell Lysate Incubation: The Longdaysin-conjugated beads are incubated with a cell lysate to allow for the binding of target proteins.
- Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted.
- Mass Spectrometry: The eluted proteins are identified using mass spectrometry.

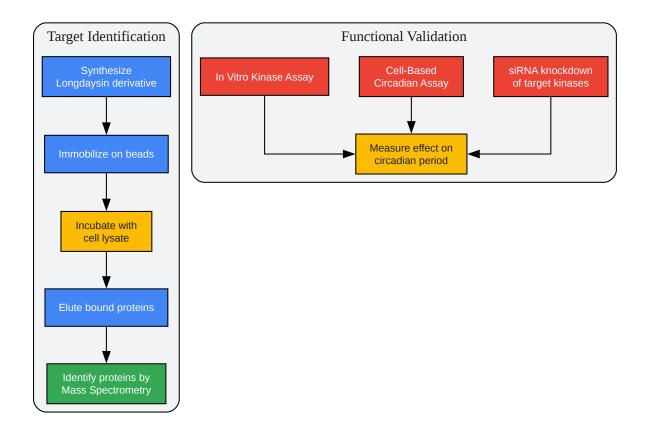
Signaling Pathways and Experimental Workflows



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Figure 1: Signaling pathways modulated by **Longdaysin**.



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Figure 2: Experimental workflow for target identification and validation.

Conclusion

Longdaysin is a powerful pharmacological agent that has significantly advanced our understanding of the molecular mechanisms governing circadian rhythms. Its ability to potently and selectively inhibit $CKI\alpha$ and $CKI\delta$ provides a robust tool for manipulating the circadian clock. Furthermore, its activity against the Wnt/ β -catenin pathway highlights its potential as a lead compound for anti-cancer therapies. This guide provides a comprehensive summary of the



current knowledge on **Longdaysin**'s pharmacology, intended to facilitate further research and development in the fields of chronobiology and oncology.

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- To cite this document: BenchChem. [The Pharmacology of Longdaysin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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